molecular formula C13H17N3O B11746735 3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11746735
M. Wt: 231.29 g/mol
InChI Key: GJGDVWQUFRBPDA-UHFFFAOYSA-N
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Description

3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-aminomethylphenol under suitable conditions. The reaction is often carried out in a solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10-12(9-15-16(10)2)8-14-7-11-4-3-5-13(17)6-11/h3-6,9,14,17H,7-8H2,1-2H3

InChI Key

GJGDVWQUFRBPDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC(=CC=C2)O

Origin of Product

United States

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